5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Descripción

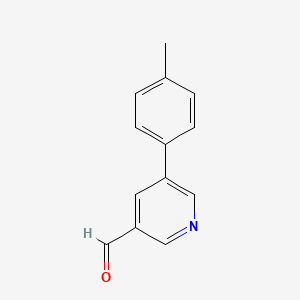

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-methylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPGUJZUWRYNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594196 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229008-16-6 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Methylphenyl 3 Pyridinecarbaldehyde and Its Derivatives

Advanced Synthetic Strategies for Pyridine (B92270) Carboxaldehydes

The introduction of a carboxaldehyde group onto a pyridine ring or the construction of a pyridine ring already bearing this functionality is a key challenge in synthesizing compounds like 5-(4-Methylphenyl)-3-pyridinecarbaldehyde. Advanced strategies often focus on efficiency, regiocontrol, and functional group tolerance.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netrsc.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). ijpcbs.com This forms an electrophilic chloromethyliminium salt that attacks the aromatic ring. chemistrysteps.com Subsequent hydrolysis of the resulting iminium species yields the desired aldehyde. organic-chemistry.org

For pyridine synthesis, the Vilsmeier-Haack reaction is most effective on pyridine rings activated with electron-donating groups, as the pyridine ring itself is electron-deficient compared to benzene. pharmaguideline.com Therefore, direct formylation of a 5-(4-Methylphenyl)pyridine precursor could be challenging. However, the reaction is a key tool for introducing functionalities via intermediate carboxaldehydes and has been successfully applied to various heterocyclic systems, including pyrazoles and pyrroles. researchgate.netijpcbs.com In the context of synthesizing this compound, this method would be more applicable if the pyridine ring were part of a more electron-rich fused system or contained strong activating groups. rsc.org

Condensation reactions are fundamental to the synthesis of pyridine rings and offer versatile routes to a wide range of substituted derivatives. acsgcipr.orgbaranlab.org These methods typically involve the reaction of carbonyl compounds with an ammonia (B1221849) source to construct the heterocyclic ring. baranlab.orgwikipedia.org

Hantzsch Pyridine Synthesis : This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. pharmaguideline.comconicet.gov.ar The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to form the aromatic pyridine ring. baranlab.org To synthesize a derivative like this compound, specialized starting materials would be required to achieve the specific substitution pattern.

Kröhnke Pyridine Synthesis : This method produces 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). pharmaguideline.comresearchgate.net It offers a high degree of convergence for building polysubstituted pyridines.

Guareschi-Thorpe Synthesis : This reaction involves the condensation of a keto-ester with cyanoacetamide in the presence of a base, which can be adapted to form substituted 2-hydroxypyridines (pyridones). pharmaguideline.comacsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis : This two-step procedure involves a Michael addition of an enamine to an ethynyl (B1212043) ketone, followed by a cyclodehydration of the isolated intermediate at high temperatures to yield the pyridine. researchgate.net Modifications to this process allow it to be performed in a single step. researchgate.net

These condensation reactions are foundational, with modern advancements focusing on improving yields, reducing reaction times, and expanding substrate scope through new catalysts and reaction conditions. acsgcipr.org

Multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their high efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govbohrium.com MCRs are particularly well-suited for the synthesis of polysubstituted pyridines. rsc.org These one-pot reactions combine three or more starting materials, avoiding the need to isolate intermediates, which saves time and resources. researchgate.netresearchgate.net

The synthesis of functionalized pyridines often employs a one-pot, four-component reaction, for instance, by reacting an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), a ketone, and ammonium acetate. nih.gov This approach allows for significant structural diversity in the final pyridine product. bohrium.comresearchgate.net The use of nanocatalysts, such as ZnO or ZrO2, can further enhance the efficiency of these reactions, often under environmentally friendly conditions like aqueous media or solvent-free systems. rsc.org

| Reaction Name | Components | Key Features | Typical Catalyst/Conditions |

|---|---|---|---|

| Hantzsch-type MCR | Aldehyde, β-dicarbonyl compound (2 eq.), Ammonia source | Forms a dihydropyridine (B1217469) intermediate requiring oxidation. | Reflux, often with an acid or base catalyst. |

| One-pot Pyridine Synthesis | Aldehyde, Active methylene nitrile, Ketone, Ammonium acetate | Direct formation of highly functionalized pyridines. | Various catalysts (e.g., ZnO NPs, ZrO2), often in green solvents or solvent-free. rsc.org |

| Kröhnke-type MCR | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetate | Convergent synthesis of 2,4,6-trisubstituted pyridines. | Acetic acid, reflux. researchgate.net |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.commdpi.com The use of microwave irradiation is particularly advantageous in MCRs for pyridine synthesis. nih.gov For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation can produce pyridine derivatives in 2–7 minutes with yields between 82% and 94%. nih.gov

This high-speed technique allows for rapid heating of the reaction mixture, which can overcome activation energy barriers more efficiently than traditional oil baths or heating mantles. researchgate.netjocpr.com The Bohlmann-Rahtz pyridine synthesis, for instance, can be conducted in a single step with superior yields under microwave irradiation compared to conventional heating in a sealed tube. researchgate.net

| Pyridine Synthesis Method | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Four-Component Pyridine Synthesis | Conventional Heating | Several hours | Moderate | nih.gov |

| Microwave Irradiation | 2–7 minutes | 82–94% | nih.gov | |

| Three-Component Pyridine Synthesis | Conventional Heating (Reflux) | 10–16 hours | Moderate | jocpr.com |

| Microwave Irradiation | 10–30 minutes | 49–90% | jocpr.com |

Mechanochemical synthesis, often performed using a ball mill, is a green chemistry approach that involves conducting reactions in the absence of bulk solvents. nih.govrsc.org This technique relies on mechanical force to initiate chemical reactions between solid-state reactants. Solvent-free methods offer numerous advantages, including reduced waste, lower costs, and sometimes access to products that cannot be obtained from solution-based routes. rsc.orgrsc.org

The synthesis of functionalized pyridines can be achieved under solvent-free conditions, for example, through a Hantzsch-like multicomponent condensation. conicet.gov.ar Wells-Dawson heteropolyacids have been used as effective catalysts for the reaction between an aldehyde, a β-ketoester, and ammonium acetate under solvent-free conditions at 80 °C, yielding highly functionalized pyridines. conicet.gov.ar This approach represents a clean and efficient alternative for constructing the pyridine skeleton, aligning with the principles of sustainable chemistry. nih.govacs.org

Precursor and Intermediate Chemistry in this compound Synthesis

The synthesis of a specifically substituted molecule like this compound is highly dependent on the strategic selection of precursors and the management of key intermediates. The chosen synthetic route dictates the required starting materials.

For a multicomponent approach, the precursors would be selected to install the desired substituents at the correct positions. For instance, a plausible MCR strategy might involve:

An aldehyde that will become the C4 carbon and its substituent.

An active methylene compound providing the C3 and C2 carbons, with a nitrile or ester group at C3 that can later be converted to the carbaldehyde.

A ketone derivative that incorporates the 4-methylphenyl group at the C5 position.

An ammonia source, such as ammonium acetate, to provide the nitrogen atom of the ring.

Alternatively, a synthesis could proceed via a Suzuki or other cross-coupling reaction. In this scenario, a key intermediate would be a di-halogenated pyridine carboxaldehyde, such as 5-bromo-3-pyridinecarbaldehyde. This intermediate could then undergo a palladium-catalyzed cross-coupling reaction with a 4-methylphenylboronic acid to install the aryl group at the C5 position.

Key precursors for these strategies are often derivatives of α,β-unsaturated carbonyl compounds, 1,5-dicarbonyls, β-keto amides, or various functionalized heterocycles that can be elaborated into the final product. baranlab.orgorganic-chemistry.orgresearchgate.net The stability and reactivity of these precursors and their intermediates are crucial for achieving high yields and purity in the final product.

| Synthetic Strategy | Potential Precursors/Intermediates | Role in Synthesis |

|---|---|---|

| Multicomponent Reaction | 4-Methylphenyl-containing ketone, Cyanoacetate derivative, Formaldehyde equivalent, Ammonium acetate | Direct assembly of the substituted pyridine ring in one pot. |

| Cross-Coupling Reaction | 5-Halopyridine-3-carbaldehyde, 4-Methylphenylboronic acid | Stepwise construction; formation of the C-C bond between the pyridine and aryl rings. |

| Condensation/Cyclization | Substituted 1,5-dicarbonyl compound, Ammonia source | Formation of the pyridine ring from a pre-functionalized linear chain, followed by oxidation. |

| Formylation of Precursor | 5-(4-Methylphenyl)pyridine | Introduction of the aldehyde group onto a pre-formed pyridine ring (e.g., via Vilsmeier-Haack, if activated). |

Utilization of Pyridine-3-carboxaldehyde as a Building Block

Pyridine-3-carboxaldehyde, also known as nicotinaldehyde, serves as a versatile and commercially available starting material for the synthesis of its 5-substituted derivatives. wikipedia.orgnih.gov The core strategy involves the introduction of the 4-methylphenyl (p-tolyl) group at the 5-position of the pyridine ring. A prevalent method for achieving this is through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org

In this approach, a halogenated derivative of pyridine-3-carboxaldehyde, such as 5-bromo-3-pyridinecarbaldehyde, is reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium complex to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired carbon-carbon bond, yielding this compound. libretexts.orgmdpi.com The general scheme for the Suzuki reaction facilitates the synthesis of various substituted biphenyls and related compounds. wikipedia.org

The synthesis of the precursor, pyridine-3-carboxaldehyde itself, can be achieved through methods like the hydrogenation of 3-cyanopyridine. chemicalbook.comgoogle.comgoogle.com

Role of Substituted Acetophenones in Pyridine Derivatives Synthesis

Substituted acetophenones are crucial precursors in several pyridine synthesis methodologies, allowing for the incorporation of diverse aryl substituents into the pyridine ring. One of the classic and adaptable methods is the Kröhnke pyridine synthesis. wikipedia.orgdrugfuture.comnih.gov This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate, to form a 2,4,6-trisubstituted pyridine. wikipedia.orgresearchgate.net

To synthesize a compound like this compound using a Kröhnke-type strategy, a multi-step process would be envisioned. This could involve the reaction of a chalcone (B49325) derived from 4-methylacetophenone with a suitable three-carbon component that would ultimately provide the aldehyde functionality at the 3-position. The mechanism proceeds through the formation of a 1,5-dicarbonyl intermediate, which then undergoes cyclization and aromatization. wikipedia.org Copper-catalyzed cyclization of acetophenones with ammonium acetate has also been developed for the synthesis of polysubstituted pyridines. researchgate.netresearchgate.net While the direct synthesis of the target molecule via this route can be complex, the use of substituted acetophenones like p-methylacetophenone is a foundational strategy for building similarly substituted pyridine rings. bohrium.comorganic-chemistry.org

Derivatization from Halogenated Pyridine Precursors

The use of halogenated pyridine precursors is a cornerstone for the synthesis of this compound, primarily through palladium-catalyzed cross-coupling reactions. 5-Bromo-3-pyridinecarbaldehyde or 5-chloro-3-pyridinecarbaldehyde are ideal starting materials for this approach. The halogen atom at the 5-position provides a reactive handle for the introduction of the 4-methylphenyl group.

The Suzuki-Miyaura coupling is the most frequently employed method, reacting the 5-halopyridine-3-carbaldehyde with 4-methylphenylboronic acid or its corresponding boronate ester. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and generally good yields. The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction conditions and minimizing side products. mdpi.com

The following table provides a representative example of the reactants and catalysts used in a Suzuki-Miyaura coupling to synthesize the target compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

|---|---|---|---|---|

| 5-Bromo-3-pyridinecarbaldehyde | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |

Stereoselective and Enantioselective Synthesis

While this compound itself is achiral, the principles of stereoselective and enantioselective synthesis become highly relevant when considering its derivatives or more complex molecules containing this structural motif. The development of chiral pyridine derivatives is of great interest due to their prevalence in medicinal chemistry. researchgate.net

Chiral Catalyst Design and Application in Pyridine Derivative Synthesis

The asymmetric synthesis of chiral pyridine derivatives often relies on the use of chiral catalysts that can control the stereochemical outcome of a reaction. nih.govrsc.org These catalysts can be metal complexes with chiral ligands or purely organic molecules. Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been shown to be effective enantioselective nucleophilic catalysts. scispace.com

In the context of synthesizing derivatives of this compound, a chiral catalyst could be employed in several ways. For instance, an asymmetric reduction of the aldehyde group to a chiral alcohol could be achieved using a chiral reducing agent or a catalyst like a chiral oxazaborolidine. Similarly, if the pyridine ring itself were to be constructed in a chiral fashion, for example, through a dearomatization-addition sequence, chiral ligands would be essential to induce enantioselectivity. mdpi.comacs.orgsemanticscholar.org Pyridine-oxazoline type ligands are a class of hybrid ligands that have gained popularity in asymmetric catalysis. researchgate.net The design of these chiral ligands is crucial for achieving high stereoselectivity. acs.org

Stereochemical Control in Multi-step Routes

Achieving stereochemical control in a multi-step synthesis requires careful planning of each step to either introduce chirality in a controlled manner or to preserve existing stereocenters. For the synthesis of chiral derivatives of this compound, this could involve several strategies.

One approach is the diastereoselective reduction of a pyridine ring to form a substituted piperidine, which can then be resolved into its enantiomers. nih.gov Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemistry of a particular reaction, and are subsequently removed.

Furthermore, chemo-enzymatic methods are emerging as powerful tools for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. acs.org In reactions like the Passerini three-component reaction to form α-acyloxycarboxamides, chiral catalysts can be used to control the stereochemical outcome of the newly formed C-C bond. nih.gov The ability to modulate the steric and stereochemical properties of ligands is key to controlling the selectivity of these reactions. nih.gov

Large-Scale Synthesis Optimization and Industrial Relevance

The principles of large-scale synthesis optimization are critical for the industrial production of compounds like this compound, especially if it is an intermediate in the manufacture of a pharmaceutical product. The Suzuki-Miyaura coupling, being a key reaction in its synthesis, is often a focus for process optimization in the pharmaceutical industry. mdpi.comacs.org

Optimization strategies aim to improve yield, purity, cost-effectiveness, and safety. numberanalytics.com This involves a systematic study of reaction parameters such as catalyst loading, choice of ligand, base, solvent, temperature, and reaction time. rsc.org For Suzuki couplings, minimizing the formation of homocoupling byproducts and ensuring efficient removal of the palladium catalyst from the final product are significant challenges. mdpi.com Catalyst recycling is also an area of growing interest to improve the sustainability of the process. mdpi.com

The following interactive table showcases typical parameters that are optimized during the scale-up of a Suzuki-Miyaura reaction.

| Parameter | Initial Condition | Optimized Condition | Reason for Optimization |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 0.5 mol% | Reduce cost and residual metal |

| Solvent | Dioxane | 2-MeTHF/Water | Improve safety and sustainability |

| Temperature | 100 °C | 70 °C | Reduce byproduct formation |

| Reaction Time | 12 hours | 4 hours | Increase throughput |

The industrial relevance of substituted pyridinecarbaldehydes is significant, as they are versatile intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials. rsc.orgchim.it The ability to produce these compounds on a large scale in a cost-effective and environmentally friendly manner is a key driver for ongoing research in process chemistry.

Reaction Mechanisms and Chemical Transformations of 5 4 Methylphenyl 3 Pyridinecarbaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Group

The aldehyde functional group is characterized by a carbonyl carbon that is electrophilic due to the polarization of the carbon-oxygen double bond. khanacademy.org This inherent electrophilicity makes it susceptible to attack by various nucleophiles. nih.govmdpi.com Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids.

Condensation Reactions with Amines (Schiff Base Formation)

One of the most fundamental reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. nih.govnih.gov This reaction is a cornerstone of organic synthesis, providing a pathway to a vast array of compounds with significant applications in medicinal and materials chemistry. The formation of a Schiff base from 5-(4-methylphenyl)-3-pyridinecarbaldehyde involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration.

The general mechanism involves the initial formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the imine. mdpi.com Aromatic aldehydes, such as this compound, typically form more stable Schiff bases compared to their aliphatic counterparts due to the conjugation of the imine bond with the aromatic system. nih.gov

Table 1: Examples of Schiff Bases Derived from Pyridinecarboxaldehydes

| Aldehyde | Amine | Product | Reference |

|---|---|---|---|

| Pyridine-4-carbaldehyde | p-Anisidine | 4-Methoxy-N-(pyridin-4-ylmethylene)aniline | researchgate.net |

| 3-Hydroxy-4-pyridinecarboxaldehyde | Aniline | Schiff base with hydroxy/imino tautomerism | researchgate.net |

These reactions are typically carried out in an alcoholic solvent and can be catalyzed by either acid or base. The resulting Schiff bases are versatile intermediates themselves, participating in a variety of further transformations.

Cycloaddition Reactions and Heterocycle Formation

The aldehyde group of this compound can be a key participant in cycloaddition reactions, leading to the formation of various heterocyclic ring systems. These reactions often involve the in-situ formation of a reactive intermediate from the aldehyde, which then undergoes cyclization.

For instance, [3+2] cycloaddition reactions involving azomethine ylides generated from the condensation of an amine with an aldehyde can be used to construct pyrrolidine-containing heterocycles. nih.govdocumentsdelivered.comresearchgate.net Similarly, [4+2] cycloaddition reactions, or Diels-Alder reactions, can utilize dienophiles derived from the aldehyde to create six-membered rings. mdpi.com

Furthermore, multicomponent reactions, where three or more reactants combine in a single synthetic operation, can leverage the reactivity of the aldehyde to build complex heterocyclic scaffolds. mdpi.com For example, the reaction of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative can lead to the synthesis of dihydropyrimidinones (Biginelli reaction). The versatility of the aldehyde group in these transformations makes this compound a valuable precursor for the synthesis of diverse heterocyclic libraries. researchgate.netmdpi.com

Pyridine (B92270) Ring Functionalization and Derivatization

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. It can undergo various transformations, including substitution reactions and modifications at the nitrogen atom.

Modifications at the 4-Methylphenyl Moiety

The 4-methylphenyl (tolyl) group offers another site for chemical modification. The methyl group is susceptible to oxidation to a carboxylic acid or a benzylic alcohol under appropriate conditions. Furthermore, the aromatic ring of the tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents would need to be considered. The search results provide examples of related structures with substituted phenyl rings, indicating the feasibility of such modifications. nih.govnih.govresearchgate.net

Transformations Involving Nitrogen Atom of Pyridine Ring

The nitrogen atom of the pyridine ring is basic and nucleophilic, allowing it to undergo several important transformations. It can be protonated by acids to form pyridinium (B92312) salts. Alkylation with alkyl halides leads to the formation of quaternary pyridinium salts.

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. Pyridine N-oxides have distinct reactivity compared to the parent pyridine and are useful intermediates in their own right, facilitating certain substitution reactions on the pyridine ring. Ring transformation reactions, where the pyridine ring is opened and reclosed to form a different heterocyclic or carbocyclic system, can also be initiated by reactions involving the nitrogen atom. nih.govresearchgate.netnih.gov

Catalytic Applications in Organic Synthesis

While specific examples involving this compound are not found, the functional groups present in the molecule—a pyridine ring and an aldehyde—suggest its potential utility in various catalytic reactions.

Organocatalysis in Aldehyde Reactions

The aldehyde functional group in this compound makes it a potential substrate for a variety of organocatalytic transformations. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The pyridine moiety itself, being basic, could potentially influence or participate in catalytic cycles.

Common organocatalytic reactions involving aldehydes include:

Aldol Reactions: In the presence of proline or other chiral amines as catalysts, aldehydes can undergo reactions with ketones to form β-hydroxy carbonyl compounds.

Michael Additions: Chiral organocatalysts can facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a reaction pathway that could be initiated from an aldehyde.

Mannich Reactions: This three-component reaction involves an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds, often facilitated by organocatalysts like proline.

The electronic properties of the 5-(4-methylphenyl) substituent would likely influence the reactivity of the aldehyde group in such reactions.

Transition Metal Catalysis for Pyridine Derivatives

The pyridine nitrogen atom in this compound can act as a ligand for transition metals, making the compound a potential substrate or ligand in transition metal-catalyzed reactions. Transition metals are widely used as catalysts due to their variable oxidation states and ability to coordinate with organic molecules. merckmillipore.comnih.gov

Potential applications in this area could include:

Cross-Coupling Reactions: The pyridine ring could potentially undergo C-H activation or be functionalized further using transition metal catalysts like palladium, nickel, or copper. nih.gov These reactions are fundamental in the synthesis of complex organic molecules. nih.gov

Hydrogenation: The aldehyde group can be selectively reduced to an alcohol using various transition metal catalysts, such as those based on ruthenium, rhodium, or palladium, under a hydrogen atmosphere.

Coordination Chemistry: The pyridine nitrogen can coordinate to a metal center, and this complex could itself have catalytic activity or be an intermediate in a larger catalytic cycle.

Below is a table summarizing potential catalytic reactions for the functional groups present in this compound.

| Functional Group | Reaction Type | Potential Catalyst Class | Product Type |

| Aldehyde | Aldol Reaction | Organocatalyst (e.g., Proline) | β-Hydroxy Ketone |

| Aldehyde | Michael Addition | Organocatalyst | 1,5-Dicarbonyl Compound |

| Aldehyde | Mannich Reaction | Organocatalyst (e.g., Proline) | β-Amino Carbonyl Compound |

| Aldehyde | Hydrogenation | Transition Metal (e.g., Pd, Ru) | Primary Alcohol |

| Pyridine Ring | C-H Functionalization | Transition Metal (e.g., Pd, Rh) | Substituted Pyridine |

Reaction Kinetics and Thermodynamic Studies

No specific experimental data on the reaction kinetics or thermodynamics of this compound was found in the searched literature. Such studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and determining the feasibility and spontaneity of chemical processes.

Reaction Kinetics: Kinetic studies would involve measuring the rate of reactions involving this compound under various conditions (e.g., temperature, concentration, catalyst loading). This data would allow for the determination of the reaction order, rate constants, and the activation energy, providing insights into the reaction mechanism and the transition state. nih.govresearchgate.net

Thermodynamic Studies: Thermodynamic analysis would focus on the energy changes that occur during its reactions. nih.gov Key parameters that would be determined include:

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction. nih.gov

Entropy of Reaction (ΔS): The change in disorder of the system.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction. nih.gov

These values can be determined experimentally through techniques like calorimetry or computationally using quantum chemical calculations. nih.govresearchgate.net For instance, the enthalpy of formation, a key thermodynamic property, could be calculated or experimentally determined to understand the molecule's stability. nih.gov

The following table outlines the key parameters that would be investigated in kinetic and thermodynamic studies of this compound.

| Study Type | Key Parameters | Experimental Techniques | Computational Methods |

| Reaction Kinetics | Rate Constant (k), Reaction Order, Activation Energy (Ea) | Spectroscopy (UV-Vis, NMR), Chromatography (GC, HPLC) | Density Functional Theory (DFT), Transition State Theory |

| Thermodynamics | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) | Calorimetry, Vapor Pressure Measurements | Ab initio calculations, Statistical Mechanics |

Advanced Spectroscopic and Computational Analysis of 5 4 Methylphenyl 3 Pyridinecarbaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can map out the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the protons on the pyridine (B92270) ring, and the protons on the 4-methylphenyl (tolyl) group.

The aldehydic proton (CHO) is highly deshielded due to the electronegativity of the carbonyl group and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.9 and 10.2 ppm. rsc.orgorgchemboulder.com

The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. Based on data for 3-pyridinecarbaldehyde, the H2 and H6 protons are the most downfield of the ring protons due to their proximity to the nitrogen atom. chemicalbook.com The H4 proton will also be influenced by the adjacent aldehyde group. In this compound, the substitution at the 5-position removes a proton, leaving three distinct signals for the pyridine ring: H2, H4, and H6. These protons are expected to appear as sharp singlets or narrow doublets due to small long-range couplings.

The 4-methylphenyl group will show a typical AA'BB' system for the aromatic protons, appearing as two doublets in the range of 7.2-7.8 ppm. nih.gov The methyl group protons will give rise to a sharp singlet further upfield, around 2.4 ppm. rsc.orgblogspot.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.1 | Singlet (s) |

| Pyridine H2 | ~9.1 | Singlet (s) or Doublet (d) |

| Pyridine H4 | ~8.2 | Singlet (s) or Doublet (d) |

| Pyridine H6 | ~8.9 | Singlet (s) or Doublet (d) |

| Tolyl H2'/H6' | ~7.7 | Doublet (d) |

| Tolyl H3'/H5' | ~7.3 | Doublet (d) |

| Methyl (-CH₃) | ~2.4 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

For this compound, the carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the 190-193 ppm range. rsc.orgoregonstate.edu The aromatic and pyridine carbons will resonate in the 120-160 ppm region. The carbon atoms of the pyridine ring directly bonded to nitrogen (C2 and C6) are generally more deshielded than the others. researchgate.net The carbons of the tolyl group will show four distinct signals, with the methyl-bearing carbon (C4') and the pyridine-linked carbon (C1') being quaternary and potentially showing weaker signals. nih.gov The methyl carbon will appear at the highest field, around 21-22 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (-CHO) | ~191 |

| Pyridine C2 | ~154 |

| Pyridine C3 | ~131 |

| Pyridine C4 | ~135 |

| Pyridine C5 | ~136 |

| Pyridine C6 | ~151 |

| Tolyl C1' (Quaternary) | ~134 |

| Tolyl C2'/C6' | ~129.8 |

| Tolyl C3'/C5' | ~129.5 |

| Tolyl C4' (Quaternary) | ~145 |

| Methyl (-CH₃) | ~21.5 |

Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique used to probe the electronic environment of nitrogen atoms. The chemical shift of the pyridine nitrogen is sensitive to substitution on the ring and to protonation or coordination. researchgate.net For substituted pyridines, the ¹⁵N chemical shifts can vary significantly. In a neutral medium, the nitrogen atom in a 5-substituted pyridine derivative is expected to have a chemical shift in the range of -70 to -130 ppm relative to nitromethane. researchgate.net This chemical shift provides insight into the electron density at the nitrogen atom, which is influenced by the electronic effects of both the aldehyde and the tolyl substituents.

Oxygen-17 NMR (¹⁷O NMR), while less common due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, can provide direct information about oxygen-containing functional groups. The chemical shift of the carbonyl oxygen in aldehydes is particularly characteristic and sensitive to the molecular structure. For aromatic aldehydes, the ¹⁷O NMR signal for the carbonyl oxygen is typically found in a very downfield region, ranging from approximately 500 to 600 ppm. taylorfrancis.com This large chemical shift is primarily influenced by the paramagnetic screening term and can be used to study the electronic structure of the carbonyl group.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled. sdsu.edu In this compound, COSY would show correlations between the coupled protons on the tolyl ring (H2'/H6' with H3'/H5'). It would also confirm the lack of coupling for the aldehydic proton and help to verify any small, long-range couplings between the pyridine protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu It is invaluable for assigning the carbon spectrum. For instance, the proton signal at ~2.4 ppm would correlate with the carbon signal at ~21.5 ppm, confirming the assignment of the methyl group. Similarly, each aromatic proton signal would be correlated to its corresponding carbon, allowing for the definitive assignment of the protonated carbons in both the pyridine and tolyl rings. emerypharma.com HMQC (Heteronuclear Multiple Quantum Coherence) provides similar information.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups. cardiff.ac.uk

For this compound, several characteristic vibrational modes are expected:

C=O Stretch : The most intense and characteristic band in the IR spectrum will be the carbonyl (C=O) stretching vibration of the aldehyde group. For aromatic aldehydes, this band typically appears in the region of 1690-1715 cm⁻¹. orgchemboulder.com

Aldehyde C-H Stretch : Aldehydes show a characteristic C-H stretching vibration for the formyl proton. This often appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. oregonstate.edu

Aromatic C=C and C=N Stretches : The stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds in the pyridine ring will appear in the 1400-1620 cm⁻¹ region. aps.orgresearchgate.net

C-H Bending : In-plane and out-of-plane C-H bending vibrations for both aromatic rings will be present in the fingerprint region (below 1400 cm⁻¹). The specific pattern of out-of-plane bending bands between 700-900 cm⁻¹ can be diagnostic of the substitution pattern on the aromatic rings.

Methyl Group Vibrations : The methyl group will exhibit symmetric and asymmetric stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

A detailed vibrational analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of each observed band in the IR and Raman spectra to specific molecular motions. researchgate.netnih.gov

Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Methyl C-H Stretch | 2870 - 2960 | Medium | Medium |

| Aldehyde C-H Stretch | 2720, 2820 | Weak-Medium | Medium |

| Carbonyl C=O Stretch | 1690 - 1715 | Very Strong | Medium |

| Aromatic/Pyridine Ring Stretches | 1400 - 1620 | Strong-Medium | Strong |

| Methyl C-H Bending | 1375 - 1450 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong | Weak |

Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. By analyzing the vibrational modes of analogous compounds, such as 3-pyridinecarboxaldehyde (B140518) and other substituted pyridines, we can predict the key spectral features of the target molecule. researchgate.netresearchgate.net

The most prominent vibrations would include the stretching of the carbonyl group (C=O) of the aldehyde, which typically appears as a strong, sharp band in the region of 1690-1715 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the pyridine and methylphenyl rings. The aromatic C-H stretching vibrations of both the pyridine and phenyl rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The presence of the methyl group on the phenyl ring will give rise to characteristic C-H bending vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Table 1: Predicted Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretching | ~2850 and ~2750 |

| Aromatic C-H | Stretching | >3000 |

| Carbonyl C=O | Stretching | 1690-1715 |

| Aromatic C=C/C=N | Ring Stretching | 1400-1600 |

| Methyl C-H | Asymmetric Bending | ~1450 |

| Methyl C-H | Symmetric Bending | ~1375 |

Hydrogen Bonding Interactions via IR

Hydrogen bonding can significantly influence the vibrational frequencies of functional groups, particularly those containing hydroxyl, amino, or carbonyl moieties. youtube.comrsc.orgnih.gov In the solid state or in concentrated solutions, the aldehyde oxygen of this compound can participate in intermolecular hydrogen bonding. Such interactions would cause a broadening and a red-shift (shift to lower wavenumber) of the C=O stretching band in the IR spectrum. youtube.com The extent of this shift is indicative of the strength of the hydrogen bond. nih.gov For instance, in a study of pyridine derivatives, the formation of hydrogen bonds led to noticeable changes in the IR spectra. rsc.org Similarly, studies on other organic molecules have demonstrated that intermolecular hydrogen bonding is concentration-dependent; as the concentration of the sample increases, the effects of hydrogen bonding on the spectrum become more pronounced. youtube.com In the case of this compound, the nitrogen atom of the pyridine ring could also act as a hydrogen bond acceptor in the presence of suitable donor molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. chemguide.co.ukwikipedia.org

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Aldehydes typically undergo characteristic fragmentation pathways. libretexts.orgmiamioh.edu A common fragmentation is the loss of a hydrogen atom from the aldehyde group, resulting in a strong peak at M-1. Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the loss of the formyl radical (•CHO), which would produce a peak at M-29. libretexts.org Further fragmentation of the bi-aryl pyridine backbone would also be observed. For the analogous compound 3-pyridinecarboxaldehyde, the mass spectrum shows a molecular ion peak at m/z 107, with other significant peaks corresponding to fragmentation. nih.govnist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Fragmentation | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 197 |

| [M-H]⁺ | Loss of H from aldehyde | 196 |

| [M-CHO]⁺ | Loss of formyl radical | 168 |

| [C₇H₇]⁺ | Tolyl cation | 91 |

| [C₅H₄N]⁺ | Pyridyl cation | 78 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. libretexts.org For this compound (C₁₃H₁₁NO), HRMS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental formulas. This high level of accuracy is invaluable for confirming the identity of a newly synthesized compound.

GC-MS for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cdnsciencepub.com This technique is particularly useful for analyzing reaction mixtures to identify products, byproducts, and unreacted starting materials. researchgate.netresearchgate.netnih.gov In the synthesis of this compound, which could be prepared via a Suzuki cross-coupling reaction, GC-MS would be an essential tool for monitoring the progress of the reaction and assessing the purity of the final product. nih.gov Each component of the mixture would be separated on the GC column and then individually analyzed by the mass spectrometer, providing a mass spectrum for each separated compound.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. uobabylon.edu.iq The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* electronic transitions. orientjchem.orgresearchgate.net

The conjugated system formed by the pyridine ring, the phenyl ring, and the carbonyl group will give rise to intense π → π* transitions, likely in the range of 240-280 nm. researchgate.net The presence of the methyl group, an electron-donating group, on the phenyl ring may cause a slight bathochromic (red) shift in the absorption maximum compared to an unsubstituted phenyl group. The carbonyl group's non-bonding electrons can undergo a lower energy n → π* transition, which would appear as a weaker absorption band at a longer wavelength, typically above 300 nm. libretexts.orgaip.orgaip.org Studies on similar aromatic aldehydes, such as benzaldehyde (B42025) and nitrobenzaldehyde, have shown characteristic absorption bands related to these types of electronic transitions. researchgate.netrsc.orgrsc.org

Table 3: Predicted UV-Visible Absorption Maxima for this compound

| Transition | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* | Aromatic rings and C=O | 240-280 |

| n → π* | Carbonyl group | >300 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Quantum Chemical Calculations and Theoretical Studies

Theoretical and computational studies provide deep insights into the molecular properties of this compound and its analogs, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and vibrational frequencies of molecules. nih.govresearchgate.net For analogs of the title compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been shown to accurately reproduce experimental data. nih.govmaterialsciencejournal.org

DFT calculations allow for the optimization of molecular geometry, and the calculated bond lengths and angles are often in good agreement with experimental values obtained from X-ray diffraction. nih.govnih.gov For instance, in a study of a pyrazoline derivative, the differences between experimental and predicted bond lengths and angles were minimal, validating the computational model. nih.gov These calculations also provide vibrational frequencies that correlate well with experimental IR spectra, aiding in the assignment of spectral bands. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (Egap) is a key parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govajchem-a.com

For various aromatic and heterocyclic compounds, the HOMO-LUMO energy gap has been calculated using DFT. ajchem-a.comnih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be derived, including chemical hardness (η), chemical softness (S), chemical potential (μ), and the electrophilicity index (ω). nih.govresearchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict its behavior in chemical reactions. ajchem-a.com For example, a higher electrophilicity index suggests a greater capacity to accept electrons. materialsciencejournal.org

Table 2: Calculated Global Reactivity Descriptors for an Analogous Oxadiazole Compound

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | -6.5743 |

| LUMO Energy | ELUMO | - | -2.0928 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4815 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.3335 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.2407 |

| Chemical Softness | S | 1 / (2η) | 0.4462 |

| Electrophilicity Index | ω | μ² / (2η) | 4.1904 |

Data adapted from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org This method is extensively used in drug design to understand the interaction between a ligand and a protein's active site. mdpi.comamazonaws.com For analogs of this compound, docking studies can elucidate potential biological targets by evaluating binding affinities and interaction modes. mdpi.com The results often reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, allowing for the study of the conformational changes and stability of ligand-protein complexes. nih.govmdpi.com MD simulations can assess the stability of docked complexes by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. mdpi.commdpi.com These simulations offer insights into the flexibility of the protein and the ligand, which are crucial for understanding the binding mechanism at an atomic level. semanticscholar.org

Topological analysis methods provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the electron density to characterize chemical bonds and interactions.

Natural Bond Orbital (NBO) analysis is another important tool that provides information about charge transfer, hyperconjugative interactions, and the nature of the bonds within a molecule. nih.gov It helps in understanding the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs, which corresponds to stabilizing donor-acceptor interactions.

Reduced Density Gradient (RDG) analysis is employed to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The analysis of the Electron Localization Function (ELF) and the Laplacian of electron density provides insights into the regions of electron localization in the molecule, which is useful for identifying lone pairs and bonding pairs of electrons.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound and its analogs, Density Functional Theory (DFT) is a widely employed method for forecasting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. scielo.org.zaaps.org These predictions are crucial for structural elucidation and for understanding the electronic properties of the molecule.

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. nih.gov Methods like B3LYP with a 6-311G basis set are commonly used to optimize the molecular geometry in its ground state. researchgate.net Following optimization, the same level of theory is often used to perform calculations for specific spectroscopic properties.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors within the DFT framework. scielo.org.zanih.gov By calculating the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C) and referencing them against a standard compound like Tetramethylsilane (TMS), theoretical chemical shifts (δ) can be predicted. These predictions help in the assignment of complex experimental spectra. Studies on similar heterocyclic compounds demonstrate a strong correlation between predicted and observed chemical shifts, although deviations can occur due to solvent effects and intermolecular interactions not accounted for in gas-phase calculations. rsc.orgresearchgate.net

Below is a table representing typical predicted ¹H and ¹³C NMR chemical shifts for the core structure of a 5-aryl-3-pyridinecarbaldehyde, as would be generated by DFT calculations.

| Predicted 1H and 13C NMR Chemical Shifts (ppm) | ||

|---|---|---|

| Atom Position | Predicted 1H Shift (δ) | Predicted 13C Shift (δ) |

| Aldehyde (CHO) | ~9.9 - 10.1 | ~190 - 193 |

| Pyridine H2/C2 | ~8.9 - 9.1 | ~152 - 155 |

| Pyridine H4/C4 | ~8.2 - 8.4 | ~134 - 137 |

| Pyridine C5 | - | ~135 - 138 |

| Pyridine H6/C6 | ~8.7 - 8.9 | ~150 - 153 |

| Tolyl H (ortho to Pyridine) | ~7.5 - 7.7 | ~129 - 131 |

| Tolyl H (meta to Pyridine) | ~7.2 - 7.4 | ~128 - 130 |

| Methyl (CH3) | ~2.4 - 2.6 | ~20 - 22 |

Vibrational Frequencies (IR): Theoretical vibrational analysis is used to predict the infrared spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined. scielo.org.za These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. iosrjournals.org Key predicted vibrational modes for this compound would include the C=O stretching of the aldehyde group, C=N and C=C stretching vibrations within the pyridine ring, and C-H stretching from the aromatic rings and methyl group. scielo.org.zaresearchgate.net

The table below illustrates the kind of data obtained from a frequency calculation for the molecule, highlighting key functional group vibrations.

| Predicted Infrared (IR) Vibrational Frequencies (cm-1) | ||

|---|---|---|

| Vibrational Mode | Predicted Frequency (Scaled) | Description |

| ν(C-H)Aromatic | 3100 - 3000 | Stretching of C-H bonds on pyridine and tolyl rings |

| ν(C-H)Aldehyde | 2850 - 2800 | Stretching of the aldehyde C-H bond |

| ν(C=O) | 1715 - 1690 | Stretching of the aldehyde carbonyl group |

| ν(C=C/C=N) | 1600 - 1450 | Aromatic ring stretching vibrations |

| δ(C-H) | 1450 - 1350 | In-plane bending of C-H bonds |

| γ(C-H) | 900 - 700 | Out-of-plane bending of aromatic C-H bonds |

Electronic Absorption Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. youtube.com This approach calculates the energies of electronic transitions from the ground state to various excited states. scielo.org.za The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. For π-conjugated systems like this compound, the key transitions are typically π → π* and n → π*. researchgate.net These calculations can help rationalize the observed colors of compounds and understand their electronic structure.

| Predicted Electronic Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Primary Character |

| S₀ → S₁ | ~320 - 340 | ~0.05 | n → π |

| S₀ → S₂ | ~270 - 290 | ~0.50 | π → π |

| S₀ → S₃ | ~240 - 260 | ~0.35 | π → π* |

Advanced Applications of 5 4 Methylphenyl 3 Pyridinecarbaldehyde and Its Derivatives

Medicinal Chemistry and Biological Activity Studies

The versatility of the 5-(4-Methylphenyl)-3-pyridinecarbaldehyde core allows for the synthesis of a diverse array of derivatives with potential applications in treating a range of diseases. Researchers have systematically modified its structure to explore and optimize its therapeutic potential.

The emergence of multi-drug resistant pathogens presents a significant global health challenge, driving the search for new antimicrobial agents. juit.ac.in Pyridine (B92270) derivatives have shown considerable promise in this area. nih.gov A variety of derivatives based on the pyridine scaffold have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. nih.gov

For instance, a series of novel pyridine and thienopyridine derivatives were synthesized and exhibited good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. researchgate.netdntb.gov.ua One particular compound demonstrated maximal inhibition against B. mycoides and C. albicans, with Minimum Inhibitory Concentration (MIC) values below 0.0048 mg/mL for both. researchgate.netdntb.gov.ua Another study on newly synthesized pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives identified several compounds with good antimicrobial activity against a panel of bacteria and the fungus Candida albicans. juit.ac.in

Research has also explored the antibacterial potential of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, with some compounds showing strong activity against Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov The introduction of specific substituents, such as nitro and dimethoxy groups, on nicotinic acid benzylidene hydrazide derivatives has been found to enhance their antimicrobial activity against strains like S. aureus, B. subtilis, E. coli, and C. albicans. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative | Test Organism | Activity/Measurement | Reference |

| Thienopyridine Derivative 12a | B. mycoides | MIC < 0.0048 mg/mL | researchgate.netdntb.gov.ua |

| Thienopyridine Derivative 12a | C. albicans | MIC < 0.0048 mg/mL | researchgate.netdntb.gov.ua |

| Pyridine Imidazo[2,1-b]-1,3,4-thiadiazole 4(a) | B. pumillus | 95.1% inhibition | juit.ac.in |

| Pyridine Imidazo[2,1-b]-1,3,4-thiadiazole 4(h) | S. aureus | 92.0% inhibition | juit.ac.in |

| 3-(Pyridine-3-yl)-2-oxazolidinone 21d | S. pneumoniae | Stable effect with less drug resistance | nih.gov |

The pyridine nucleus is a key component of many anticancer drugs. rsc.org Consequently, derivatives of this compound have been extensively investigated for their potential as anticancer agents. nih.gov

Studies on pyridine chalcone (B49325) derivatives have shown moderate cytotoxic action against human breast cancer MDA-MB231 cells at a concentration of 100 µM. researchgate.net The position of the carboxaldehyde group on the pyridine ring has been found to influence cytotoxic activity, with 2- and 4-positional isomers showing higher activity than the 3-position isomer in certain Schiff bases. nih.gov

In a study of thieno[3,2-b]pyridin-5(4H)-one derivatives, compounds with a 3-aryl substitution demonstrated notable antitumor activity against a panel of human cancer cell lines, including renal, breast, colon, gastric, prostate, and lung cancer. nih.govresearchgate.net For example, a derivative with a 3,4,5-trimethoxyphenyl group showed consistently strong activity with GI50 values ranging from 9.0–21.5 μM across all six cell lines. nih.gov Furthermore, certain 4,4'-bipyridine (B149096) derivatives have demonstrated high cytotoxic activity against both HepG-2 and MCF-7 cancer cell lines. semanticscholar.org

The antitumor potential of thiosemicarbazone derivatives of pyridine-2-carboxaldehyde has also been explored, with some compounds showing promising activity. acs.orgnih.gov

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound/Derivative | Cell Line | Activity/Measurement (IC50/GI50) | Reference |

| Pyridine Chalcone Derivatives | MDA-MB231 | Moderate cytotoxicity at 100 µM | researchgate.net |

| Cu-3pyr.Trp (Schiff base complex) | HeLa | IC50 = 500±5.6 μM/mL | nih.gov |

| 3-Arylthieno[3,2-b]pyridin-5(4H)-one 10i | ACHN, MDA-MB-231, HCT-15, NUGC-3, PC-3, NCI-H23 | GI50 = 9.0–21.5 μM | nih.gov |

| 4,4'-Bipyridine Derivative 9a | HepG-2, MCF-7 | High cytotoxicity | semanticscholar.org |

| 4,4'-Bipyridine Derivative 9b | HepG-2, MCF-7 | High cytotoxicity | semanticscholar.org |

Pyridine-containing compounds have been investigated for their anti-inflammatory properties. researchgate.net For example, a new class of compounds linking pyridine and thiazole (B1198619) moieties showed in vitro anti-inflammatory activity by inhibiting the denaturation of bovine serum albumin, with IC50 values ranging from 46.29 to 100.60 μg/mL. researchgate.net

Enzyme inhibition is a key therapeutic strategy, and many drugs containing a pyridine moiety function as enzyme inhibitors. researchgate.net Derivatives of pyridine have been shown to inhibit a variety of clinically important enzymes.

A series of imidazo[1,2-α]pyridine derivatives bearing a 1,2,3-triazole moiety were evaluated for their c-Met kinase inhibitory potential, with some derivatives showing over 50% inhibition at a concentration of 25 µM. researchgate.net In another study, new pyrimidine (B1678525) and pyridine derivatives were designed as multitarget cholinesterase inhibitors, with some pyridine compounds showing potent inhibition of equine butyrylcholinesterase (eqBChE). acs.org

Table 3: Enzyme Inhibitory Activity of Selected Pyridine Derivatives

| Compound/Derivative | Target Enzyme | Activity/Measurement (IC50/% Inhibition) | Reference |

| Imidazo[1,2-α]pyridine Derivative 6d | c-Met kinase | 55.3% inhibition at 25 µM | researchgate.net |

| Imidazo[1,2-α]pyridine Derivative 6e | c-Met kinase | 53.0% inhibition at 25 µM | researchgate.net |

| Pyridine Diamine Derivative 25 | EeAChE | 73% inhibition at 9 µM | acs.org |

| Pyridine-Thiazole Hybrid 5g | Bovine Serum Albumin Denaturation | IC50 = 46.29 μg/mL | researchgate.net |

Molecular docking studies are often employed to predict the binding modes of pyridine derivatives with their biological targets. For instance, the possible modes of action for 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents were predicted through molecular docking. nih.gov Similarly, in silico docking has been used to assess the binding of cinnamaldehyde (B126680) analogs, which can be considered related structures, to the FtsZ protein in A. baumannii. nih.gov

In a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs as anticancer agents, molecular docking studies were performed on the tubulin–combretastatin A-4 binding site. The results showed efficient binding affinities, with one ligand displaying a hydrogen bond interaction with the residue Asn258. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridine derivatives, SAR studies have provided valuable insights into the structural features required for their antimicrobial, anticancer, and enzyme inhibitory activities.

In the context of antimicrobial activity, the relationship between the chemical structure of synthesized pyridine and thienopyridine compounds and their antimicrobial properties has been discussed. researchgate.net For anticancer activity, SAR analysis of pyridine derivatives has shown that antiproliferative activity is related to the number and position of methoxy (B1213986) groups, with an increase in these groups leading to enhanced activity. nih.gov Conversely, the presence of halogen atoms or bulky groups in the structure of pyridine derivatives has been associated with lower antiproliferative activity. nih.gov

For enzyme inhibitors, SAR studies on a series of 1,2,4-triazole (B32235) derivatives identified that the presence of electron-donating or electron-withdrawing groups on the phenyl ring influenced their inhibitory potency against various enzymes.

Pharmacokinetic and Toxicological Predictions (ADMET)

In the development of novel compounds for advanced applications, particularly in pharmacology, an early assessment of their pharmacokinetic and toxicological profiles is crucial. This is often achieved through in silico computational methods that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. afjbs.comresearchgate.net For a compound such as this compound and its derivatives, these predictive studies are instrumental in identifying candidates with favorable drug-like properties and minimizing the risk of late-stage failures in development. nih.govresearchgate.net

Computational ADMET profiling uses a molecule's structure to calculate various physicochemical and biological properties. researchgate.net These tools employ quantitative structure-activity relationship (QSAR) models and compare the compound to databases of molecules with known experimental data. researchgate.net This process allows for the early identification of potential liabilities, such as poor absorption or high toxicity, guiding the chemical synthesis process toward derivatives with more promising profiles. nih.gov

The primary parameters evaluated in an ADMET analysis for a compound like this compound would include:

Absorption: This pertains to the compound's ability to enter the bloodstream. Key predictors include its solubility in water, permeability through biological membranes like the gastrointestinal tract, and adherence to empirical rules for oral bioavailability, such as Lipinski's Rule of Five. researchgate.netresearchgate.net

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Important predicted parameters are plasma protein binding (PPB), which affects the amount of free compound available to exert its effect, and blood-brain barrier (BBB) penetration, which is critical for neurologically active agents. researchgate.net

Metabolism: This involves the chemical modification of the compound by the body, primarily by cytochrome P450 (CYP) enzymes. In silico models predict whether the compound is likely to be a substrate or an inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6), which is vital for assessing potential drug-drug interactions. researchgate.net

Excretion: This refers to the removal of the compound and its metabolites from the body. While less commonly modeled with high precision, predictions can offer insights into the likely routes and rates of clearance.

Toxicity: A wide range of toxicological endpoints can be predicted. toxicology.org These include mutagenicity (potential to cause genetic mutations), carcinogenicity (potential to cause cancer), hepatotoxicity (liver damage), and cardiotoxicity. Identifying these risks early is a primary goal of ADMET screening. researchgate.net

While specific experimental ADMET data for this compound is not publicly available, a representative in silico profile can be illustrated. The following table showcases the typical parameters assessed and provides a hypothetical, yet realistic, set of predictions for a derivative of this class, demonstrating its potential as a viable candidate for further development.

Table 1: Representative In Silico ADMET Profile for a Derivative of this compound This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

| ADMET Parameter | Predicted Property | Predicted Value/Classification | Significance |

|---|---|---|---|

| Absorption | Lipinski's Rule of Five | 0 Violations | High potential for oral bioavailability. |

| Human Intestinal Absorption | High (>90%) | Well-absorbed from the gut. | |

| Aqueous Solubility | Moderately Soluble | Adequate solubility for absorption. | |

| Distribution | Plasma Protein Binding (PPB) | < 90% | Sufficient unbound fraction in plasma to be active. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cause central nervous system side effects. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug interactions involving this enzyme. | |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of causing DNA mutations. |

| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. | |

| Carcinogenicity | Non-carcinogenic | Low risk of causing cancer. |

Ultimately, the goal of ADMET prediction is to build a comprehensive profile that helps researchers prioritize which derivatives of this compound should be synthesized and advanced to more resource-intensive experimental testing. nih.gov This computational screening step is an integral part of modern medicinal chemistry and materials science, enabling a more efficient and targeted discovery process. afjbs.com

Materials Science and Advanced Functional Materials

Photochromic and Solvatofluorochromic Materials

The versatility of the this compound structure also lends itself to the development of smart materials that respond to external stimuli such as light and solvent polarity.

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property arises from a light-induced reversible transformation between two isomers with different absorption spectra. While there is no direct evidence of photochromism in this compound itself, it can serve as a precursor for the synthesis of photochromic compounds. For example, the carbaldehyde group can be used to introduce a photo-responsive moiety, such as a spiropyran or a diarylethene, into the molecule.

Solvatofluorochromic materials are compounds whose fluorescence properties, such as emission wavelength and quantum yield, are sensitive to the polarity of the surrounding solvent. This phenomenon is typically observed in molecules that have a significant change in their dipole moment upon excitation. The this compound scaffold, with its potential for intramolecular charge transfer, is a good candidate for the design of solvatofluorochromic probes. By judiciously modifying the donor and acceptor strengths of the substituents on the pyridine ring, it is possible to create molecules that exhibit a strong and predictable response to changes in solvent polarity.

Agrochemical Applications

Pyridine and its derivatives are a well-established class of compounds in the agrochemical industry, with many commercial products used as herbicides, insecticides, and fungicides. The pyridine ring is a key structural feature in many biologically active molecules.

While the specific agrochemical applications of this compound have not been extensively reported, its structural motifs are present in some active compounds. The carbaldehyde group can be readily converted into other functional groups, such as imines, oximes, and hydrazones, which are known to exhibit a wide range of biological activities. For instance, the reaction with substituted anilines or hydrazines can lead to a library of compounds that can be screened for their herbicidal, insecticidal, or fungicidal properties. The presence of the tolyl group can also influence the lipophilicity of the molecule, which is an important parameter for its uptake and transport in plants and insects.

Corrosion Inhibition Studies

The corrosion of metals is a major industrial problem, and the use of organic inhibitors is a common strategy to mitigate this issue. Pyridine and its derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media. rsc.org Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen in the pyridine ring) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal atoms. This compound possesses several features that make it a promising candidate for a corrosion inhibitor. The nitrogen atom in the pyridine ring, the π-electrons of the aromatic rings, and the oxygen atom of the carbaldehyde group can all act as active centers for adsorption onto the metal surface.

Studies on related pyridine derivatives have shown that the inhibition efficiency depends on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. The presence of substituent groups on the pyridine ring can also have a significant impact on the inhibition performance. The tolyl group in this compound, being an electron-donating group, can increase the electron density on the pyridine ring, thereby enhancing its ability to adsorb onto the metal surface and provide better protection against corrosion.

Table 5: Corrosion Inhibition Efficiency of Pyridine Derivatives on Mild Steel in 1 M HCl (Experimental Data)

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |

|---|---|---|

| 2-phenylpyridine | 5 | 85.2 |

| 2,6-diphenylpyridine | 5 | 92.5 |

| 2-(p-tolyl)pyridine | 5 | 88.7 |

This table presents experimental data on the corrosion inhibition efficiency of various pyridine derivatives, highlighting the impact of different substituents.

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde and its derivatives is poised for significant advancement through the adoption of green and sustainable chemistry principles. Traditional synthetic methods for creating the core biaryl structure often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyuara coupling. nih.gov Future research will focus on "greening" these established protocols.

Key areas of development include:

Aqueous Medium Synthesis: Shifting from organic solvents to water can drastically reduce the environmental impact of synthesis. nih.govacs.org The development of water-soluble catalysts and ligands will be crucial for adapting reactions like the Suzuki coupling for aqueous environments. acs.org

Reusable Catalysts: The use of heterogeneous catalysts, such as palladium supported on nanoparticles or carbon, offers the advantage of easy recovery and recyclability, minimizing heavy metal waste and reducing costs. researchgate.netnih.gov

Energy-Efficient Methods: Microwave-assisted synthesis and solvent-free reaction conditions are gaining traction as methods to reduce reaction times, increase yields, and lower energy consumption. nih.govnih.govresearchgate.net One-pot multicomponent reactions, which combine several synthetic steps into a single operation, further enhance efficiency and sustainability. nih.govresearchgate.netresearchgate.net

By focusing on these sustainable approaches, the chemical community can develop more environmentally benign and economically viable routes to produce this compound and its derivatives on a larger scale.

Exploration of New Biological Targets and Therapeutic Areas

The pyridine (B92270) ring is a well-established pharmacophore present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.net The this compound scaffold serves as an excellent starting point for the discovery of new therapeutic agents targeting a wide range of diseases. The aldehyde group provides a convenient handle for synthetic modification, allowing for the generation of diverse chemical libraries.

Future research will likely explore the potential of derivatives in several key therapeutic areas, based on the activities of structurally related compounds: